An In-depth Technical Guide to Methyl 2-methoxy-6-nitrobenzoate
An In-depth Technical Guide to Methyl 2-methoxy-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-6-nitrobenzoate is a substituted aromatic nitro compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectral characterization. While specific biological activity data for this compound is limited in publicly available literature, this guide also discusses the known biological activities of structurally related nitrobenzoate derivatives, suggesting potential areas for future investigation.
Chemical Properties and Data
Methyl 2-methoxy-6-nitrobenzoate, with the CAS number 77901-52-1, is a pale yellow crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 77901-52-1 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Melting Point | 63-65 °C[1] |
| Appearance | Pale yellow needles[1] |
| Solubility | Soluble in ethanol[1] |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-methoxy-6-nitrobenzoate can be achieved through a nucleophilic aromatic substitution reaction on a dinitro-substituted precursor. The following protocol is based on a reported laboratory-scale synthesis.[1]
Synthesis of the Precursor: Methyl 2,6-dinitrobenzoate
Materials:
-
2,6-Dinitrobenzoic acid
-
Dimethyl sulfate
-
Sodium hydrogen carbonate
-
Dry acetone
-
Water
-
Aqueous ethanol
Procedure:
-
A solution of 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml) is prepared.
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Sodium hydrogen carbonate (15 g, 0.18 M) is added to the solution.
-
The resulting mixture is heated under reflux for 30 hours.
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After cooling, the mixture is filtered.
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The filtrate is diluted with water (700 ml) to precipitate the ester.
-
The crude product is collected and recrystallized from aqueous ethanol to afford Methyl 2,6-dinitrobenzoate as yellow needles.
Synthesis of Methyl 2-methoxy-6-nitrobenzoate
Materials:
-
Methyl 2,6-dinitrobenzoate
-
Sodium methoxide
-
Absolute methanol
-
Water
-
Ether
-
Ethanol
Procedure:
-
Methyl 2,6-dinitrobenzoate (31 g, 0.14 M) is dissolved in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).
-
The mixture is heated under reflux for 11 hours.
-
The bulk of the solvent is removed under reduced pressure.
-
The residue is diluted with water (400 ml) and extracted with ether (4 x 150 ml).
-
The combined ethereal extracts are washed with water until the aqueous phase is colorless.
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The ethereal solution is dried, and the solvent is removed.
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The resulting ester is crystallized from ethanol to yield Methyl 2-methoxy-6-nitrobenzoate as pale yellow needles (Yield: 73%).[1]
Spectroscopic Characterization
The structure of the synthesized Methyl 2-methoxy-6-nitrobenzoate has been confirmed by various spectroscopic methods. The key data are summarized below.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3080 | Aromatic C-H stretch |
| 1730 | C=O (ester) stretch |
| 1600, 1480 | Aromatic C=C stretch |
| 1520 | Asymmetric NO₂ stretch |
| 1260 | C-O (ester) stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Chemical Shifts (δ) in ppm:
-
3.85 (s, 3H, CO₂CH₃)
-
3.90 (s, 3H, OCH₃)
-
7.20-7.85 (m, 3H, aromatic)[1]
-
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 211.0483 | 38 | [M]⁺ (Calculated for C₉H₉NO₅: 211.0481)[1] |
| 194 | 35 | [M - OH]⁺ |
| 180 | 100 | [M - OCH₃]⁺ |
| 76 | 20 | [C₆H₄]⁺ |
Reactivity
The nitro group of Methyl 2-methoxy-6-nitrobenzoate can be readily reduced to an amino group, providing a pathway to other valuable intermediates.
Reduction to 2-Amino-6-methoxybenzoic Acid
Materials:
-
Methyl 2-methoxy-6-nitrobenzoate
-
Methanol
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas
-
Aqueous sodium hydroxide (5%)
-
Sulfuric acid (5%)
Procedure:
-
Methyl 2-methoxy-6-nitrobenzoate (21 g, 0.1 M) is dissolved in methanol (600 ml).
-
10% Palladium on charcoal (600 mg) is added as a catalyst.
-
The mixture is hydrogenated at atmospheric pressure until the uptake of hydrogen gas ceases.
-
The solution is filtered to remove the catalyst.
-
The filtrate is concentrated to yield a dark oil (the crude amine).
-
This oil is immediately refluxed with 5% aqueous sodium hydroxide (250 ml) until a clear solution is obtained (hydrolysis of the ester).
-
The solution is cooled, extracted once with ether (30 ml) to remove non-acidic impurities.
-
The aqueous phase is carefully acidified to pH 4 with 5% sulfuric acid to precipitate the product.
-
The precipitate of 2-Amino-6-methoxybenzoic acid is collected by filtration, washed with cold water, and dried.
Biological Activity and Potential Applications
While specific studies on the biological activity of Methyl 2-methoxy-6-nitrobenzoate are not prominent in the searched literature, the broader class of substituted nitrobenzoates has attracted attention in medicinal chemistry.
General Biological Activities of Nitrobenzoates
-
Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.
-
Anti-inflammatory Effects: Some nitrobenzoate derivatives have been investigated for their anti-inflammatory potential.
-
Chemoattractants: Certain nitrobenzoates have been shown to act as chemoattractants for some bacterial strains, such as Pseudomonas.[2]
Potential as a Synthetic Intermediate
The reactivity of the nitro and ester functional groups, as well as the potential for substitution on the aromatic ring, makes Methyl 2-methoxy-6-nitrobenzoate a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities.
Conclusion
Methyl 2-methoxy-6-nitrobenzoate is a readily synthesizable compound with well-defined chemical and spectral properties. While its specific biological activities remain to be thoroughly investigated, its structural features and the known bioactivities of related nitroaromatic compounds suggest that it could be a valuable building block in the development of new therapeutic agents. Further research into its biological effects is warranted to explore its full potential in drug discovery and development.
Activated Nitrobenzoate
Meisenheimer Complex
(Resonance Stabilized)
Substitution Product
